molecular formula C9H5Cl2N3O2 B13148631 6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 61453-02-9

6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13148631
CAS No.: 61453-02-9
M. Wt: 258.06 g/mol
InChI Key: HLDUQHIFGSZYLI-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with 3,4-dichloroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the triazine ring structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with similar chemical properties.

    6-(4-Chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione: A closely related compound with a single chlorine substitution.

    6-(3,4-Dimethylphenyl)-1,3,5-triazine-2,4(1H,3H)-dione: A derivative with methyl groups instead of chlorine atoms.

Uniqueness

6-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to other triazine derivatives.

Properties

CAS No.

61453-02-9

Molecular Formula

C9H5Cl2N3O2

Molecular Weight

258.06 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-2-1-4(3-6(5)11)7-12-8(15)14-9(16)13-7/h1-3H,(H2,12,13,14,15,16)

InChI Key

HLDUQHIFGSZYLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=O)NC(=O)N2)Cl)Cl

Origin of Product

United States

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